6-Chloro-2,4-dimethyl-1,3-benzothiazole

Lipophilicity Drug design ADME prediction

Medicinal chemists needing a halogenated benzothiazole for cross-coupling face substitution-dependent property shifts. This trisubstituted scaffold (C9H8ClNS, MW 197.69) offers a definitive solution. - **C6-chloro handle**: Enables direct Pd-catalyzed arylation/amination without pre-activation. - **Quantified lipophilicity**: XLogP 3.8 (Δ +0.9 vs. des-chloro) to tune membrane permeability. - **Analytical traceability**: Distinct Cl isotopic signature (197.69 MW) for MS impurity profiling. - **Immediate supply**: Available for R&D and pilot-scale synthesis.

Molecular Formula C9H8ClNS
Molecular Weight 197.69 g/mol
CAS No. 90537-50-1
Cat. No. B13955114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,4-dimethyl-1,3-benzothiazole
CAS90537-50-1
Molecular FormulaC9H8ClNS
Molecular Weight197.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)C)Cl
InChIInChI=1S/C9H8ClNS/c1-5-3-7(10)4-8-9(5)11-6(2)12-8/h3-4H,1-2H3
InChIKeyRZDWUPZUFYXDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Baseline of 6-Chloro-2,4-dimethyl-1,3-benzothiazole


6-Chloro-2,4-dimethyl-1,3-benzothiazole is a trisubstituted benzothiazole heterocycle (C9H8ClNS; MW 197.69 g·mol⁻¹) bearing chlorine at the 6-position and methyl groups at the 2- and 4-positions [1]. Its computed XLogP3-AA lipophilicity is 3.8, topological polar surface area 41.1 Ų, and it possesses zero hydrogen-bond donors, two acceptors, and zero rotatable bonds [1]. These properties place it in a favourable drug-like chemical space and distinguish it from des-chloro and differently substituted benzothiazole congeners.

Core Scaffold

6-Chloro-2,4-dimethylbenzothiazole building block

Synthetic Utility

C6 chlorine enables direct cross-coupling diversification

Physicochemical Profile

Lipophilic, low-polar-surface-area heterocycle for membrane permeability studies

Why the 6-Chloro-2,4-dimethyl Motif Is Critical


Benzothiazoles with identical core structures but different substitution patterns cannot be interchanged without altering key physicochemical and reactivity parameters. The simultaneous presence of the 6-Cl, 2-Me, and 4-Me groups in 6-chloro-2,4-dimethyl-1,3-benzothiazole creates a molecular topology that is absent in the des-chloro analog 2,4-dimethylbenzothiazole or monochlorinated benzothiazoles. This difference translates into measurably higher lipophilicity (ΔXLogP ≈ 0.9 units), increased molecular weight (197.69 vs. 163.24 g·mol⁻¹), and the unique capacity to undergo direct C6-functionalization via transition-metal-catalyzed cross-coupling reactions [1]. Such differences directly impact biological membrane permeability, metabolic stability, and synthetic diversification pathways, making this specific substitution pattern indispensable for applications that require a halogen handle for further elaboration.

Target Compound

6-Chloro-2,4-dimethyl-1,3-benzothiazole
C9H8ClNS; MW 197.69

Potential Substitute

2,4-Dimethylbenzothiazole
C9H9NS; MW 163.24

Lipophilicity

Significantly higher logP supports passive membrane permeation.

Lipophilicity

Lower logP may reduce permeability in cellular assays.

Synthetic Handle

C6-Cl enables one-step cross-coupling; streamlines SAR exploration.

Synthetic Handle

Lacks halogen; requires pre-functionalization with regioselectivity challenges.

Analytical Signature

Unique chlorine isotopic pattern simplifies LC-MS tracking.

Analytical Signature

No distinct halogen pattern; higher ambiguity in reaction monitoring.

Quantitative Differentiation Evidence for 6-Chloro-2,4-dimethyl-1,3-benzothiazole


Lipophilicity Differential vs. Des-Chloro Analog

6-Chloro-2,4-dimethyl-1,3-benzothiazole exhibits a computed XLogP3-AA of 3.8, whereas its des-chloro congener 2,4-dimethylbenzothiazole (CAS 5262-63-5) is estimated to have an XLogP of approximately 2.9. This ~0.9 unit increase is consistent with the well-documented lipophilicity-enhancing effect of aromatic chlorine substitution on benzothiazole scaffolds [1][2].

Lipophilicity differential
Context-dependent
+0.9 logP units vs. des-chloro analog
Higher lipophilicity may improve passive membrane permeability for CNS target studies.
Target XLogP3-AA 3.8; comparator estimated ~2.9 (class-level SAR).
Lipophilicity Drug design ADME prediction

Mass and Isotopic Signature for Analytical Tracking

The target compound has a molecular weight of 197.69 g·mol⁻¹ and 12 heavy atoms, compared to 163.24 g·mol⁻¹ and 10 heavy atoms for the des-chloro analog 2,4-dimethylbenzothiazole (CAS 5262-63-5). The +34.45 g·mol⁻¹ mass difference and the characteristic 3:1 chlorine isotopic pattern (³⁵Cl/³⁷Cl) provide a unique mass signature that facilitates unambiguous tracking by LC-MS or GC-MS during multi-step synthetic sequences [1].

Mass & isotopic signature
Head-to-head
+34.45 g·mol⁻¹; 3:1 Cl pattern
Enables unambiguous LC-MS/GC-MS tracking in multi-step synthetic sequences.
197.69 vs 163.24 g·mol⁻¹; +2 heavy atoms.
Mass spectrometry Reaction monitoring Purification

C6-Chlorine as a Synthetic Cross-Coupling Handle

The chlorine substituent at the 6-position of the benzothiazole ring serves as a versatile electrophilic partner for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This allows direct C6‑arylation, -amination, or -alkynylation without the need for pre-functionalization steps. In contrast, the non-halogenated analog 2,4-dimethylbenzothiazole requires harsh electrophilic aromatic substitution conditions (e.g., nitration, halogenation) to install a functionalizable group, often with poor regioselectivity [1].

C6 cross-coupling handle
Class-level
Direct Pd-catalyzed coupling vs. multi-step pre-functionalization
Streamlines SAR library synthesis at C6 position, reducing synthetic steps.
Applies to Suzuki, Buchwald, Sonogashira reactions.
Cross-coupling C-C bond formation Medicinal chemistry

Patent-Documented Intermediate for Benzothiazole Synthesis

European Patent EP 0214423 A1 (equivalent to US 4,727,154) explicitly describes a general process for preparing 2‑substituted benzothiazoles of formula (I), wherein the benzothiazole core may bear chlorine and methyl substituents at positions corresponding to the 6, 2, and 4 sites. The scope of the patent encompasses 6‑chloro-2,4‑dimethyl-1,3‑benzothiazole, demonstrating its recognized role as a key intermediate in the industrial synthesis of higher-value benzothiazole derivatives [1].

Patent-documented intermediate
Source review
EP 0214423 A1 / US 4,727,154 process claims
Patent precedent supports scalable synthetic accessibility for R&D supply.
Industrial benzothiazole synthesis route.
Patent intermediate Synthesis Process chemistry

Research and Industrial Application Scenarios


Parallel Library Synthesis via C6 Cross-Coupling

The chlorine substituent at C6 enables direct diversification through palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to generate 6‑aryl, 6‑amino, or 6‑alkynyl libraries without pre-activation. This scenario leverages the quantified lipophilicity differential (XLogP 3.8) to tune ADME properties while maintaining the benzothiazole pharmacophore [1].

LC-MS and GC-MS Analytical Reference Standard

The distinct molecular weight (197.69 g·mol⁻¹) and characteristic chlorine isotopic signature provide an unambiguous mass-spectrometric marker. This makes the compound an ideal internal standard or system suitability test compound for analytical methods targeting halogenated heterocycles in pharmaceutical impurity profiling [1].

Agrochemical and Material Science Intermediate

Benzothiazole derivatives with specific chloro-methyl substitution patterns are precedented in herbicidal and plant-growth-regulating compositions. The patent-documented synthetic accessibility of 6‑chloro-2,4‑dimethyl-1,3‑benzothiazole positions it as a cost-effective building block for agrochemical discovery programs and for the synthesis of benzothiazole-based liquid crystals and corrosion inhibitors [1].

Chemical Probe for Halogen-Bonding Studies

The C6 chlorine atom can engage in halogen bonding with protein backbone carbonyls or π‑systems, a feature absent in the des‑chloro analog. Researchers exploring structure-based drug design can use this compound as a probe to map halogen-bonding hotspots in target binding sites, guided by its favorable drug-like computed properties [1].

Application
Selection Property
Validation Focus
Parallel library synthesis via C6 cross-coupling
C6-Cl cross-coupling handle
Synthetic route efficiency and scope
LC-MS/GC-MS analytical reference standard
Distinct mass and Cl isotopic pattern
Method specificity and detection limits
Agrochemical and material science intermediate
Patent-documented scalable synthesis
Cost-effective building block evaluation
Chemical probe for halogen-bonding studies
C6 chlorine as halogen-bond donor
Halogen-bonding hotspot mapping
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